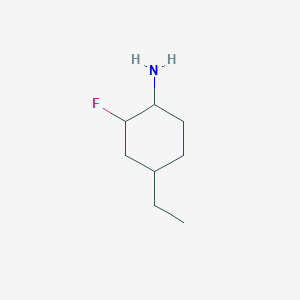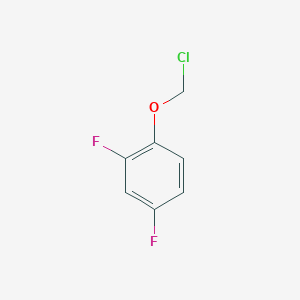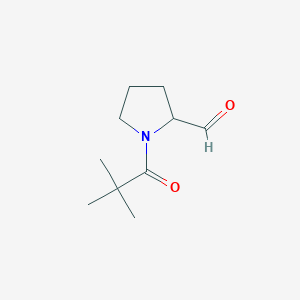![molecular formula C9H19NO B13162477 [1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
[1-(Aminomethyl)-2-methylcyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)-2-methylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative with an aminomethyl group and a hydroxymethyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-methylcyclohexyl]methanol typically involves the reaction of cyclohexanone with formaldehyde and ammonia or an amine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Aminomethyl)-2-methylcyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine or alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted cyclohexane derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Aminomethyl)-2-methylcyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)-2-methylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydroxymethyl group may also participate in these interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- [1-(Aminomethyl)cyclohexyl]methanol
- [1-(Hydroxymethyl)cyclohexyl]methanol
- [1-(Aminomethyl)-2-ethylcyclohexyl]methanol
Comparison: Compared to its analogs, [1-(Aminomethyl)-2-methylcyclohexyl]methanol is unique due to the presence of both an aminomethyl and a hydroxymethyl group on the cyclohexane ring. This dual functionality allows for a broader range of chemical reactions and applications. The methyl group at the 2-position also influences the compound’s steric and electronic properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
[1-(aminomethyl)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8,6-10)7-11/h8,11H,2-7,10H2,1H3 |
Clé InChI |
NKVHYCFMSZBNRK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
